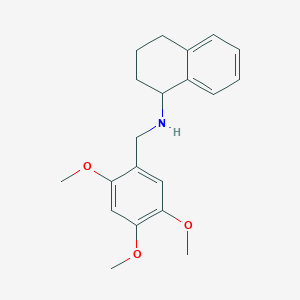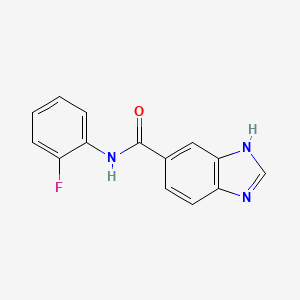
N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide” is a chemical compound that likely contains a benzimidazole core structure, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Fluorophenyl groups are commonly used in medicinal chemistry due to their unique biological properties, such as increased membrane permeability, enhanced hydrophobic binding, and stability against metabolic oxidation .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through condensation reactions . For example, a compound with a similar structure was synthesized by refluxing a mixture of a solution containing a specific aldehyde in ethanol and a solution containing a specific aniline in ethanol .Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP). This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases, which are enzymes that cleave proteins involved in cell survival. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to increase the levels of cGMP, a signaling molecule that regulates various physiological processes such as smooth muscle relaxation and platelet aggregation.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various disease models. However, this compound has some limitations as well. It has low solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has not been extensively studied for its pharmacokinetics and toxicity, which can limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide. One direction is to study its pharmacokinetics and toxicity in preclinical models. This will provide valuable information on its safety and efficacy as a therapeutic agent. Another direction is to study its potential as a combination therapy with other drugs. This compound has been shown to enhance the efficacy of certain chemotherapy drugs, and it may have synergistic effects with other drugs as well. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets for therapeutic intervention.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide involves the reaction of 2-fluoroaniline with 5-carboxylic acid benzimidazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at room temperature. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-(2-fluorophenyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-3-1-2-4-11(10)18-14(19)9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSNEWZBTKEBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)
![1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4895476.png)
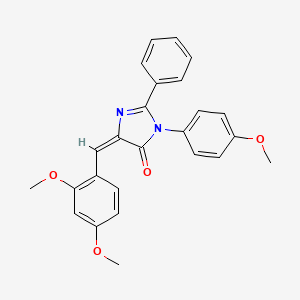
![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)
![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)
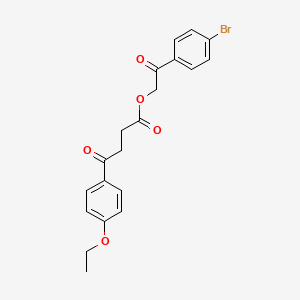
![1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine](/img/structure/B4895511.png)
![(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl acetate](/img/structure/B4895517.png)
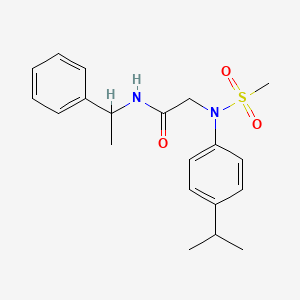
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)
![3-(4-methoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4895558.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
